Lysine butyrate

Description

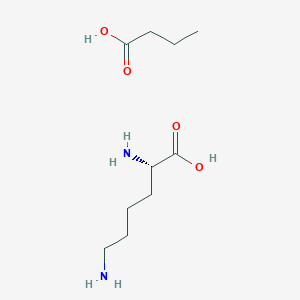

Structure

2D Structure

Properties

CAS No. |

80407-71-2 |

|---|---|

Molecular Formula |

C10H22N2O4 |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

butanoic acid;(2S)-2,6-diaminohexanoic acid |

InChI |

InChI=1S/C6H14N2O2.C4H8O2/c7-4-2-1-3-5(8)6(9)10;1-2-3-4(5)6/h5H,1-4,7-8H2,(H,9,10);2-3H2,1H3,(H,5,6)/t5-;/m0./s1 |

InChI Key |

RAQUISHGVNOAMH-JEDNCBNOSA-N |

SMILES |

CCCC(=O)O.C(CCN)CC(C(=O)O)N |

Isomeric SMILES |

CCCC(=O)O.C(CCN)C[C@@H](C(=O)O)N |

Canonical SMILES |

CCCC(=O)O.C(CCN)CC(C(=O)O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Lysine butyrate |

Origin of Product |

United States |

Foundational & Exploratory

Lysine Butyrate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lysine (B10760008) butyrate (B1204436) is a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate. Emerging research has highlighted its potential as a therapeutic agent, primarily due to the biological activities of the butyrate moiety. Butyrate is a well-documented histone deacetylase (HDAC) inhibitor, playing a crucial role in epigenetic regulation, and has been shown to influence a variety of cellular processes including cell cycle progression, apoptosis, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and mechanism of action of lysine butyrate. It includes a summary of quantitative data from recent studies, detailed experimental methodologies, and visualizations of key signaling pathways to support further research and drug development efforts in this area.

Chemical Structure and Properties

This compound is an ionic compound formed from the protonation of the amino groups of L-lysine by butyric acid. The resulting salt has enhanced pharmacokinetic properties compared to other forms of butyrate delivery.

Chemical Identity:

| Property | Value | Reference |

| IUPAC Name | butanoic acid;(2S)-2,6-diaminohexanoic acid | [1] |

| CAS Number | 80407-71-2 | [1] |

| Molecular Formula | C10H22N2O4 | [1] |

| Molecular Weight | 234.30 g/mol | [1] |

| SMILES Code | CCCC(=O)O.C(CCN)C--INVALID-LINK--N | [1] |

Physicochemical Properties:

| Property | Value | Reference |

| Appearance | White solid | [2] |

| Solubility | Soluble in water | [2] |

| Storage | Dry, dark, and at 0 - 4°C for short term or -20°C for long term | [1] |

Synthesis of this compound

Biological Synthesis of Butyrate from Lysine:

Butyrate is a natural product of anaerobic bacterial fermentation of dietary fiber and amino acids in the colon. Several species of gut microbiota, including those from the Clostridium and Megasphaera genera, can produce butyrate from lysine.[3] There are four main known pathways for butyrate production in bacteria: the acetyl-CoA pathway, the glutarate pathway, the 4-aminobutyrate pathway, and the lysine pathway.[4] The lysine pathway is a significant contributor to the butyrate pool, especially in the context of protein fermentation.[4]

A key organism in this process is Intestinimonas AF211, which can convert lysine stoichiometrically into butyrate and acetate.[1] The fermentation reaction is proposed as:

C6H14O2N2 (Lysine) + 2H2O → C4H8O2 (Butyrate) + C2H4O2 (Acetate) + 2NH3[1]

The pathway involves several enzymatic steps, with a crucial reaction being the transfer of a CoA moiety catalyzed by a CoA transferase.[1]

Mechanism of Action

The biological effects of this compound are attributed to the butyrate anion, which is a well-established histone deacetylase (HDAC) inhibitor.[5][6]

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that remove acetyl groups from the ε-N-acetyl lysine residues on histone tails.[5] This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[5] By inhibiting HDACs, butyrate causes hyperacetylation of histones, which leads to a more relaxed chromatin structure and the activation of gene expression.[6][7] It is noteworthy that butyrate's inhibition of HDAC activity affects the expression of only about 2% of mammalian genes, suggesting a degree of specificity.[7]

dot

Caption: Mechanism of HDAC inhibition by butyrate.

Modulation of Key Signaling Pathways

Through its HDAC inhibitory activity and other mechanisms, butyrate modulates several critical intracellular signaling pathways involved in cell survival, proliferation, and inflammation.

3.2.1. NF-κB Signaling Pathway:

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Butyrate has been shown to inhibit NF-κB activation.[8] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory gene expression.[8] Some studies suggest butyrate primarily suppresses HDAC8 to blunt the NF-κB pathway.[9]

3.2.2. PI3K/Akt Signaling Pathway:

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Butyrate has been demonstrated to inhibit the PI3K/Akt pathway, which can contribute to its anti-cancer effects.[10] This inhibition can lead to reduced cell migration and may be mediated through the inhibition of HDAC3.[10]

Caption: General experimental workflow for in vitro studies.

Western Blotting for Signaling Pathway Analysis

-

Cell Lysis: After treatment with this compound, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of Akt, p65, IκBα) followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Viability and Apoptosis Assays

-

MTT Assay: To assess cell proliferation, cells are incubated with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Viable cells with active mitochondria reduce MTT to formazan, which is then solubilized, and the absorbance is measured.

-

ELISA for Histone Release: Apoptosis can be quantified by measuring the amount of histone-associated DNA fragments released into the cytoplasm using a cell death detection ELISA kit.

-

Caspase-3 Activation Assay: The activity of caspase-3, a key executioner caspase in apoptosis, can be measured using a colorimetric or fluorometric assay.

Cytokine Measurement

The concentration of cytokines in cell culture supernatants or blood samples can be determined using enzyme-linked immunosorbent assays (ELISAs) specific for each cytokine of interest.

Conclusion

This compound represents a promising compound for therapeutic development, offering potential pharmacokinetic advantages for the delivery of the biologically active butyrate molecule. Its primary mechanism of action as a histone deacetylase inhibitor underpins its ability to modulate gene expression and influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation. The data presented in this guide, along with the outlined experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts, including cancer and inflammatory disorders. Future in vitro studies specifically utilizing this compound are warranted to further delineate its specific cellular effects and confirm the hypotheses based on the broader butyrate literature.

References

- 1. Production of butyrate from lysine and the Amadori product fructoselysine by a human gut commensal - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reprocell.com [reprocell.com]

- 3. researchgate.net [researchgate.net]

- 4. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Butyrate inhibits inflammatory responses through NFκB inhibition: implications for Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Butyrate Inhibits the HDAC8/NF-κB Pathway to Enhance Slc26a3 Expression and Improve the Intestinal Epithelial Barrier to Relieve Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Cellular Mechanism of Action of Lysine Butyrate

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed examination of the molecular mechanisms through which lysine (B10760008) butyrate (B1204436) exerts its effects within the cellular environment. It focuses on its primary role as a histone deacetylase inhibitor, its influence on key signaling pathways, and its impact on gene expression.

Introduction

Lysine butyrate, a salt of the short-chain fatty acid (SCFA) butyrate, is a molecule of significant interest in cellular biology and therapeutic development. Butyrate is a natural product of dietary fiber fermentation by the gut microbiota and is recognized for its pleiotropic effects on cell proliferation, differentiation, and apoptosis.[1][2] Its primary and most studied mechanism of action is the inhibition of histone deacetylases (HDACs), which positions it as a key epigenetic modulator.[2][3] This guide will delve into the core mechanisms of this compound's action at the cellular level, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways.

Primary Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

The most profound cellular effect of butyrate is its ability to inhibit the activity of class I and II histone deacetylases.[4] HDACs are enzymes that remove acetyl groups from lysine residues on histone tails, leading to a more compact chromatin structure and transcriptional repression. By inhibiting HDACs, butyrate induces a state of histone hyperacetylation, which relaxes chromatin and makes it more accessible to transcription factors, thereby altering gene expression.[2][4]

Quantitative Effects on HDAC Activity and Histone Acetylation

The inhibitory effect of butyrate on HDACs and the subsequent increase in histone acetylation have been quantified in numerous studies.

| Parameter | Observation | Cell Line/System | Reference |

| HDAC Inhibition (IC50) | 0.80 mM | General | [5] |

| Histone H4 Acetylation | Twofold increase in the acetylation state of histone H4 at lysine 8 (H4K8). | European Sea Bass (in vivo) | [6] |

| Global Histone Acetylation | Treatment with 5 mM sodium butyrate for 24 hours reduces HDAC activity to 25% of control levels in BRIN-BD11 cells. | BRIN-BD11 (pancreatic β-cells) | [7] |

| Histone H3 Phosphorylation | A 3.5-fold induction of cyclin D3 is observed as early as 6 hours after treatment with 5 mM butyrate. | Vascular Smooth Muscle Cells | [4] |

| Gene Expression | Treatment with butyrate resulted in over 7000 differentially expressed genes. | Colorectal Cancer Cells | [8] |

| Cell Viability | Treatment with 2.5 mM sodium butyrate for 48 hours significantly reduces the viability of HT-29 and SW480 colorectal cancer cells. | HT-29, SW480 | [9] |

Signaling Pathway for HDAC Inhibition

The following diagram illustrates the direct impact of butyrate on chromatin structure through HDAC inhibition.

Modulation of G-Protein Coupled Receptor (GPCR) Signaling

Butyrate also functions as a signaling molecule by activating specific G-protein coupled receptors, notably GPR109A.[10][11] This interaction triggers downstream signaling cascades that are independent of its HDAC inhibitory effects and contribute to its anti-inflammatory and anti-cancer properties.

GPR109A-Mediated Effects

Activation of GPR109A by butyrate has been shown to suppress the NF-κB signaling pathway, which is a critical regulator of inflammation.[12] In the context of cancer, GPR109A activation can lead to the downregulation of anti-apoptotic proteins like Bcl-2 and cyclin D1, thereby promoting apoptosis in cancer cells.[12]

GPR109A Signaling Pathway

The diagram below outlines the signaling cascade initiated by butyrate's interaction with GPR109A.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the mechanism of action of this compound.

Cell Culture and Butyrate Treatment

-

Cell Lines: Colorectal cancer cell lines (e.g., HT-29, SW480) and normal colon epithelial cells (e.g., FHC) are commonly used.[9]

-

Culture Conditions: Cells are typically cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 IU/mL penicillin, 100 µg/mL streptomycin) at 37°C in a humidified atmosphere with 5% CO2.[13]

-

Butyrate Treatment: Sodium butyrate is dissolved in sterile water to prepare a stock solution. Cells are treated with various concentrations of butyrate (e.g., 0, 1.25, 2.5, 5 mM) for specified durations (e.g., 24, 48, 72 hours) to assess dose- and time-dependent effects.[9]

HDAC Activity Assay (Fluorometric)

This assay quantifies the inhibitory effect of butyrate on HDAC activity.

-

Principle: The assay uses a fluorogenic substrate that, upon deacetylation by HDACs, can be cleaved by a developer to produce a fluorescent signal. The signal is inversely proportional to HDAC activity.

-

Procedure:

-

Prepare crude nuclear extracts from control and butyrate-treated cells.

-

Incubate the nuclear extracts with a fluorogenic HDAC substrate in the presence or absence of butyrate (e.g., 5 mM) or a known HDAC inhibitor like Trichostatin A (TSA) as a positive control.[14]

-

After incubation (e.g., 30 minutes), add the developer solution.

-

Measure fluorescence using a microplate reader (excitation ~355 nm, emission ~460 nm).[14]

-

Calculate HDAC inhibition relative to the untreated control.

-

Western Blotting for Histone Acetylation

This technique is used to visualize and quantify changes in histone acetylation levels.

-

Workflow Diagram:

References

- 1. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. axonmedchem.com [axonmedchem.com]

- 6. Effects of Sodium Butyrate Treatment on Histone Modifications and the Expression of Genes Related to Epigenetic Regulatory Mechanisms and Immune Response in European Sea Bass (Dicentrarchus Labrax) Fed a Plant-Based Diet | PLOS One [journals.plos.org]

- 7. The HDAC Inhibitor Butyrate Impairs β Cell Function and Activates the Disallowed Gene Hexokinase I - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Butyrate: A Multifaceted Modulator in Colorectal Cancer Therapy [mdpi.com]

- 9. Sodium Butyrate Selectively Kills Cancer Cells and Inhibits Migration in Colorectal Cancer by Targeting Thioredoxin-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy [frontiersin.org]

- 11. Butyrate Suppresses Glucose Metabolism of Colorectal Cancer Cells via GPR109a-AKT Signaling Pathway and Enhances Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPR109A is a G-protein-coupled receptor for the bacterial fermentation product butyrate and functions as a tumor suppressor in colon - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium propionate and sodium butyrate effects on histone deacetylase (HDAC) activity, histone acetylation, and inflammatory gene expression in bovine mammary epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Lysine Butyrate: A Comprehensive Technical Guide on Pharmacokinetic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butyrate (B1204436), a short-chain fatty acid, is a key product of gut microbial fermentation of dietary fiber and has garnered significant interest for its wide-ranging therapeutic potential. However, its clinical application is often hampered by its unpleasant odor and rapid metabolism. Lysine (B10760008) butyrate, a salt of butyric acid and the essential amino acid lysine, has emerged as a promising alternative with potentially improved pharmacokinetic characteristics. This technical guide provides an in-depth analysis of the current understanding of the pharmacokinetic properties of lysine butyrate, including its absorption, distribution, metabolism, and excretion (ADME). Detailed experimental protocols for its quantification in biological matrices and a summary of its key pharmacokinetic parameters are presented. Furthermore, this guide elucidates the primary signaling pathways through which butyrate exerts its biological effects.

Introduction

Butyrate is a well-documented histone deacetylase (HDAC) inhibitor and a ligand for several G-protein coupled receptors (GPCRs), influencing a multitude of physiological processes including gut health, immune modulation, and metabolic regulation.[1] Despite its therapeutic promise, the direct oral administration of butyrate is challenging due to its malodorous nature and swift absorption and metabolism by colonocytes and hepatocytes, leading to low systemic bioavailability.[2]

This compound (LysB) is a novel formulation designed to overcome these limitations. As a salt of L-lysine and butyric acid, it offers a more palatable alternative to other butyrate forms.[2] Recent clinical evidence suggests that this compound exhibits favorable pharmacokinetic properties, leading to enhanced systemic exposure compared to other butyrate formulations like tributyrin (B1683025).[3][4] This guide synthesizes the available scientific literature to provide a detailed overview of the pharmacokinetic profile of this compound.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug determine its onset, intensity, and duration of action. Understanding the ADME of this compound is crucial for its development as a therapeutic agent.

Absorption

Following oral administration, this compound is expected to dissociate into lysine and butyrate ions in the gastrointestinal tract. Butyrate is then rapidly absorbed by both passive diffusion and carrier-mediated transport.[2] A recent human clinical study demonstrated that this compound leads to a rapid systemic appearance of butyrate.[3]

Key pharmacokinetic parameters from a randomized, crossover clinical trial in healthy men are summarized in the table below.[5][6] This study compared the serum butyrate concentrations after oral ingestion of equimolar amounts of butyric acid from this compound, sodium butyrate (NaB), and tributyrin (TB).[5]

Table 1: Pharmacokinetic Parameters of Butyrate Following Oral Administration of Different Formulations [5]

| Parameter | This compound (LysB) | Sodium Butyrate (NaB) | Tributyrin (TB) |

| Cmax (µg/mL) | 4.53 ± 7.56 | 2.51 ± 4.13 | 0.91 ± 1.65 |

| Tmax (min) | 20.0 ± 0.0 | 22.5 ± 7.91 | 51.5 ± 21.7 |

| AUC₀₋₂₁₀ (µg/mL/min) | 189 ± 306 | 144 ± 214 | 108 ± 190 |

Data are presented as Mean ± SD. Cmax: Maximum serum concentration; Tmax: Time to reach maximum serum concentration; AUC₀₋₂₁₀: Area under the concentration-time curve from 0 to 210 minutes.

The data clearly indicate that this compound results in a significantly higher peak plasma concentration (Cmax) and a faster time to reach this peak (Tmax) compared to tributyrin.[5] Notably, this compound demonstrated a 180% greater Cmax than sodium butyrate and a 500% greater Cmax than tributyrin.[4][6] This suggests a more rapid and efficient absorption of butyrate from the lysine salt formulation.

Distribution

Once absorbed into the portal circulation, a significant portion of butyrate is metabolized by the liver in a first-pass effect.[2] The remaining butyrate that reaches systemic circulation is distributed to various tissues. While specific tissue distribution studies for this compound are not yet available, studies with other butyrate forms have shown distribution to the spleen, pancreas, and, in lower concentrations, the brain.[7]

Metabolism

Butyrate is extensively metabolized by colonocytes, which use it as a primary energy source.[2] Butyrate that enters the portal vein is largely metabolized by hepatocytes.[2] The primary metabolic pathway for butyrate is β-oxidation, where it is converted to acetyl-CoA, which then enters the Krebs cycle.[5] Any remaining butyrate can be a substrate for the synthesis of fatty acids and cholesterol.[5] The lysine component of this compound is metabolized through its own well-established pathways.

Excretion

Due to its extensive metabolism, very little unchanged butyrate is excreted in the urine.[5] The primary routes of elimination for the carbon atoms from butyrate are through respiration as carbon dioxide and, to a lesser extent, in the urine.[5]

Signaling Pathways of Butyrate

Butyrate's diverse biological effects are mediated through two primary signaling pathways: inhibition of histone deacetylases (HDACs) and activation of G-protein coupled receptors (GPCRs).

Caption: Major signaling pathways of butyrate.

Experimental Protocols

Accurate quantification of butyrate in biological matrices is essential for pharmacokinetic studies. The following provides a detailed methodology for a typical gas chromatography-mass spectrometry (GC-MS) based analysis.

Quantification of Butyrate in Human Serum/Plasma by GC-MS

This protocol is a composite of established methods for short-chain fatty acid analysis.

4.1.1. Sample Preparation and Extraction

-

Thawing and Internal Standard Spiking: Thaw frozen serum or plasma samples on ice. To 100 µL of sample, add 10 µL of an internal standard solution (e.g., deuterated butyrate) to correct for extraction efficiency and analytical variability.

-

Protein Precipitation: Add 200 µL of cold acetonitrile (B52724) to precipitate proteins. Vortex vigorously for 30 seconds.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.

-

Acidification: Acidify the supernatant by adding 10 µL of hydrochloric acid (HCl) to protonate the butyrate, making it more volatile.

-

Extraction: Add 500 µL of an organic solvent such as methyl tert-butyl ether (MTBE). Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes.

-

Collection of Organic Layer: Carefully transfer the upper organic layer containing the extracted butyrate to a clean autosampler vial for GC-MS analysis.

4.1.2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Column: A polar capillary column suitable for fatty acid analysis (e.g., Agilent J&W DB-FATWAX UI).

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: Increase to 150°C at 10°C/min.

-

Ramp 2: Increase to 240°C at 20°C/min, hold for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Detection Mode: Selected Ion Monitoring (SIM) for quantification of butyrate and the internal standard.

Caption: Workflow for butyrate quantification.

Conclusion

This compound represents a significant advancement in the oral delivery of butyrate. Pharmacokinetic data from a human clinical trial demonstrates its superior bioavailability, characterized by a higher Cmax and faster Tmax compared to other butyrate formulations such as tributyrin.[5] This enhanced systemic exposure may translate to greater efficacy in therapeutic applications targeting conditions beyond the gut. The well-established safety profile of both lysine and butyrate further supports its development as a novel therapeutic agent. Future research should focus on elucidating the specific tissue distribution of butyrate following this compound administration and exploring its efficacy in various preclinical disease models to fully realize its therapeutic potential.

References

- 1. Implications of butyrate and its derivatives for gut health and animal production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 3. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 4. nutritionaloutlook.com [nutritionaloutlook.com]

- 5. researchgate.net [researchgate.net]

- 6. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 7. The optimization and validation of a gas chromatography-mass spectrometry method to analyze the concentration of acetate, propionate and butyrate in human plasma or serum - PubMed [pubmed.ncbi.nlm.nih.gov]

Endogenous Production of Butyrate from Lysine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core biochemical processes underlying the endogenous production of butyrate (B1204436) from the essential amino acid lysine (B10760008). Primarily driven by the metabolic activity of specific gut commensal bacteria, this pathway represents a significant, yet often overlooked, source of a critical short-chain fatty acid (SCFA) with pleiotropic effects on host physiology. This document provides a detailed overview of the biochemical cascade, key microbial players, quantitative production data, and the experimental protocols necessary to investigate this metabolic route.

Introduction: The Significance of Lysine-Derived Butyrate

Butyrate, a four-carbon SCFA, is a key energy source for colonocytes and a potent signaling molecule with well-documented anti-inflammatory, anti-proliferative, and gut barrier-enhancing properties. While typically associated with the fermentation of dietary fibers, the conversion of amino acids, particularly lysine, provides an alternative and significant pathway for butyrate synthesis.[1][2] This process is of particular interest in the context of protein-rich diets and the metabolic interplay within the gut microbiome. Understanding the nuances of this pathway is crucial for developing novel therapeutic strategies targeting gut health and systemic diseases.

The Biochemical Pathway of Butyrate Production from Lysine

The fermentation of L-lysine to butyrate is a complex, multi-step enzymatic process carried out by a select group of anaerobic bacteria.[3][4] The pathway ultimately yields butyrate, acetate, and ammonia (B1221849). The key intermediate in this pathway is crotonyl-CoA, which is also a convergence point for other butyrate synthesis routes.[5][6][7]

The established pathway involves the following key enzymatic conversions:

-

L-Lysine is first isomerized to β-L-lysine by L-lysine-2,3-aminomutase.

-

β-L-lysine is then converted to L-erythro-3,5-diaminohexanoate by β-L-lysine-5,6-aminomutase.

-

This is followed by the oxidative deamination to 3-keto-5-aminohexanoate catalyzed by 3,5-diaminohexanoate (B231605) dehydrogenase.

-

The 3-keto-5-aminohexanoate cleavage enzyme then acts on this intermediate in the presence of acetyl-CoA to yield 3-aminobutyryl-CoA and acetoacetate .

-

3-aminobutyryl-CoA is subsequently deaminated to form crotonyl-CoA by 3-aminobutyryl-CoA ammonia lyase.

-

Crotonyl-CoA is then reduced to butyryl-CoA by butyryl-CoA dehydrogenase.

-

Finally, a CoA transferase, such as butyrate-acetoacetate CoA-transferase, facilitates the transfer of the CoA moiety from butyryl-CoA to acetoacetate, yielding butyrate and acetoacetyl-CoA .[3][4][8]

-

Acetoacetyl-CoA can then be converted to two molecules of acetyl-CoA, which can be further metabolized to acetate.

Mandatory Visualization: Biochemical Pathway

References

- 1. mdpi.com [mdpi.com]

- 2. Revealing the Bacterial Butyrate Synthesis Pathways by Analyzing (Meta)genomic Data - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Protein lysine four-carbon acylations in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crotonyl-CoA - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

Lysine Butyrate and the Gut-Brain Axis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The gut-brain axis is a bidirectional communication network that links the central nervous system (CNS) with the gastrointestinal tract. Emerging evidence highlights the profound influence of gut microbiota and their metabolites on brain health and disease. Among these metabolites, the short-chain fatty acid (SCFA) butyrate (B1204436) has garnered significant attention for its neuroprotective and immunomodulatory properties. Lysine (B10760008) butyrate, a salt of butyric acid and the amino acid lysine, is a formulation designed to improve the delivery and palatability of butyrate. This technical guide provides an in-depth overview of the mechanisms through which lysine butyrate, by delivering butyrate, impacts gut-brain axis signaling, with a focus on quantitative data, experimental protocols, and key signaling pathways.

Core Mechanisms of Butyrate's Action on the Gut-Brain Axis

Butyrate exerts its effects on the gut-brain axis through several key mechanisms, primarily as a histone deacetylase (HDAC) inhibitor and as a ligand for G-protein coupled receptors (GPCRs).[1][2] These actions lead to downstream effects on gene expression, immune cell function, and neuronal activity.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a potent inhibitor of class I and IIa histone deacetylases (HDACs).[1][3][4] By inhibiting HDACs, butyrate promotes histone acetylation, leading to a more relaxed chromatin structure and increased transcription of genes involved in neuroprotection, synaptic plasticity, and anti-inflammatory responses.[1][5] For instance, butyrate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a key molecule for neuronal survival and growth.[6][7]

G-Protein Coupled Receptor (GPCR) Activation

Butyrate also functions as a signaling molecule by activating several G-protein coupled receptors, including GPR41 (FFAR3), GPR43 (FFAR2), and GPR109a (HCAR2).[8][9] These receptors are expressed on various cell types, including intestinal epithelial cells, immune cells, and neurons.[8][10] Activation of these receptors can modulate immune responses, regulate neurotransmitter release, and influence neuronal activity.[10][11]

Key Signaling Pathways

The following diagram illustrates the primary signaling pathways activated by butyrate that mediate its effects on the gut-brain axis.

Figure 1. Core signaling pathways of butyrate in the gut-brain axis.

Quantitative Data on Butyrate's Effects

The following tables summarize quantitative data from preclinical studies investigating the effects of butyrate on various aspects of the gut-brain axis.

| Table 1: Effects of Butyrate on Neuroinflammation | ||||

| Model | Butyrate Formulation & Dosage | Key Findings | Parameter Measured | Reference |

| Diet-Induced Obese Mice | Sodium Butyrate | Reduced pro-inflammatory cytokines in the brain cortex and synaptosomes. | TNF-α, IL-1β, IL-6 | [12] |

| MPTP-Induced Parkinson's Disease Mice | Sodium Butyrate | Decreased levels of pro-inflammatory cytokines in the striatum and serum. | TNF-α, IL-6 | [13] |

| Aged Mice | Sodium Butyrate | Attenuated LPS-induced IL-1β expression in microglia. | IL-1β mRNA | [14] |

| Middle-Aged Female Rats with Ischemic Stroke | Sodium Butyrate (300 mg/kg) | Reduced levels of inflammatory cytokines in the ischemic hemisphere and circulation. | IL-1β, IL-18 | [4] |

| Table 2: Effects of Butyrate on Cognitive Function and Neuroprotection | ||||

| Model | Butyrate Formulation & Dosage | Key Findings | Parameter Measured | Reference |

| Diet-Induced Obese Mice with Quinolinic Acid-Induced Cognitive Decline | Sodium Butyrate | Prevented a decline in the discrimination index in the temporal order memory test. | Behavioral test | [15] |

| Alzheimer's Disease Mouse Model (Advanced Stage) | Sodium Butyrate | Improved associative memory. | Behavioral test | [7] |

| Rat Model of Middle Cerebral Artery Occlusion (MCAO) | Sodium Butyrate | Reduced infarct volume and improved neurological function. | Infarct volume, neurological score | [10] |

| Ischemic Stroke Animal Models (Meta-analysis) | Butyrate | Significantly increased BDNF levels in the brain. | BDNF protein levels | [16] |

| Table 3: Effects of Butyrate on Gut and Blood-Brain Barrier Integrity | ||||

| Model | Butyrate Formulation & Dosage | Key Findings | Parameter Measured | Reference |

| Germ-Free Mice | High-fiber diet (to increase butyrate) | Increased expression of tight junction proteins in the frontal cortex, hippocampus, and striatum. | Claudin-5, Occludin | [1] |

| Caco-2 cell monolayer | Butyrate (1-10 mM) | Improved intestinal epithelial integrity. | Transepithelial electrical resistance (TEER) | [17] |

| Alzheimer's Disease Cell Culture Model | Butyrate | Restored claudin-5 tight junction protein levels that were reduced with Aβ treatment. | Claudin-5 protein expression | [18] |

| Parkinson's Disease Mouse Model | Sodium Butyrate | Upregulated occludin and zonulin-1 protein expression, restoring BBB integrity. | Occludin, Zonulin-1 protein expression | [17] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are representative experimental protocols for investigating the effects of this compound (administered as butyrate) in preclinical models.

Protocol 1: Oral Gavage of Butyrate in a Mouse Model of Neuroinflammation

This protocol is adapted from studies investigating the anti-inflammatory effects of butyrate in vivo.[19]

1. Preparation of Butyrate Solution:

-

Dissolve sodium butyrate in sterile phosphate-buffered saline (PBS) to the desired concentration (e.g., to deliver a dosage of 200-400 mg/kg).

-

Adjust the pH of the solution to ~7.2-7.4 using 0.1 N NaOH or 0.1 N HCl to prevent adverse effects from an acidic or alkaline solution.[19]

-

Filter the final solution through a 0.22 µm sterile filter.[19]

2. Animal Model and Administration:

-

Use a relevant mouse model, such as C57BL/6J mice for lipopolysaccharide (LPS)-induced neuroinflammation.

-

Administer the butyrate solution via oral gavage using a 20-22 gauge feeding needle with a ball tip.[19] The typical volume for a mouse is 100-200 µL.[19]

-

A control group should receive an equivalent volume of the vehicle (PBS).

3. Induction of Neuroinflammation:

-

Induce neuroinflammation by intraperitoneal (i.p.) injection of LPS (e.g., 1 mg/kg).

-

Butyrate can be administered as a pretreatment before the LPS challenge or concurrently.

4. Endpoint Analysis:

-

At a specified time point after LPS injection (e.g., 24 hours), euthanize the mice and collect brain tissue (e.g., hippocampus, cortex) and blood samples.

-

Analyze the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the brain tissue and serum using ELISA or qPCR.

-

Assess microglial activation in the brain using immunohistochemistry for markers like Iba1.

Protocol 2: Assessment of Cognitive Function in a Mouse Model of Alzheimer's Disease

This protocol is based on studies evaluating the cognitive-enhancing effects of butyrate.[7]

1. Animal Model and Butyrate Administration:

-

Use a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1).

-

Administer sodium butyrate (e.g., via drinking water or oral gavage) for a specified duration (e.g., 4 weeks).

2. Behavioral Testing:

-

Conduct behavioral tests to assess learning and memory, such as the Morris water maze or contextual fear conditioning.

-

Morris Water Maze:

-

Train the mice to find a hidden platform in a circular pool of water over several days.

-

Record the escape latency (time to find the platform) and the path length.

-

On the final day, remove the platform and conduct a probe trial to assess memory retention by measuring the time spent in the target quadrant.

-

-

Contextual Fear Conditioning:

-

Train the mice to associate a specific context (a chamber) with an aversive stimulus (a mild foot shock).

-

24 hours later, re-expose the mice to the context and measure the freezing behavior as an indicator of fear memory.

-

3. Molecular Analysis:

-

After behavioral testing, collect brain tissue for molecular analysis.

-

Measure the levels of synaptic plasticity markers (e.g., BDNF, CREB) and histone acetylation using Western blotting or immunohistochemistry.[7]

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the impact of this compound on the gut-brain axis in a preclinical setting.

Figure 2. Preclinical experimental workflow for studying this compound.

Conclusion

This compound, as a delivery form of butyrate, represents a promising therapeutic strategy for targeting the gut-brain axis. Through its dual action as an HDAC inhibitor and a GPCR agonist, butyrate can modulate gene expression, reduce neuroinflammation, enhance neuroprotection, and improve cognitive function. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in neurological and psychiatric disorders. Future research should focus on optimizing delivery strategies, elucidating the full spectrum of its molecular targets, and translating these preclinical findings into clinical applications.

References

- 1. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The histone deacetylase inhibitor, sodium butyrate, exhibits neuroprotective effects for ischemic stroke in middle-aged female rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epigenetic regulation of neurogenesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. nmc-magazine.com [nmc-magazine.com]

- 9. GPR41 and GPR43 in Obesity and Inflammation – Protective or Causative? - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sodium butyrate attenuated neuronal apoptosis via GPR41/Gβγ/PI3K/Akt pathway after MCAO in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Short-Chain Fatty Acid, Butyrate, Suppresses the Hyperexcitability of Rat Nociceptive Primary Neurons Involved in Inflammatory Hyperalgesia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Butyrate Improves Neuroinflammation and Mitochondrial Impairment in Cerebral Cortex and Synaptic Fraction in an Animal Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neuroprotective Effects of Sodium Butyrate by Restoring Gut Microbiota and Inhibiting TLR4 Signaling in Mice with MPTP-Induced Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Butyrate and Dietary Soluble Fiber Improve Neuroinflammation Associated With Aging in Mice [frontiersin.org]

- 15. JCI - Butyrate ameliorates quinolinic acid–induced cognitive decline in obesity models [jci.org]

- 16. Protective effects of butyrate on cerebral ischaemic injury in animal models: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Butyrate regulates the blood-brain barrier transport and intra-endothelial accumulation of Alzheimer's disease Amyloid-beta peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Cellular Uptake and Metabolism of Lysine Butyrate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct research on lysine (B10760008) butyrate (B1204436) is limited. This document synthesizes the well-established cellular and metabolic pathways of its constituent molecules, lysine and butyrate, to provide a foundational guide for research and development.

Introduction

Butyrate, a short-chain fatty acid (SCFA), is a product of microbial fermentation in the colon and serves as a primary energy source for colonocytes.[1][2] It is also a well-documented histone deacetylase (HDAC) inhibitor, giving it potential therapeutic applications in oncology and inflammatory diseases.[3][4] Lysine is an essential amino acid crucial for protein synthesis and various other metabolic functions.[5][6] The conjugation of lysine to butyrate may offer advantages in terms of targeted delivery, cellular uptake, and therapeutic efficacy. This guide details the known cellular uptake and metabolic pathways of lysine and butyrate, providing a framework for understanding the potential behavior of lysine butyrate.

Cellular Uptake Mechanisms

The entry of this compound into a cell could hypothetically occur via three main routes:

-

Intact Conjugate Uptake: Transport via an amino acid or other transporter that recognizes the lysine moiety.

-

Extracellular Hydrolysis: Cleavage of the amide bond by extracellular enzymes, followed by independent uptake of lysine and butyrate.

-

Passive Diffusion: Limited transit of the molecule across the cell membrane.

Given the distinct transport mechanisms for lysine and butyrate, it is crucial to understand each.

Butyrate Uptake

Butyrate is taken up by cells through both passive diffusion and carrier-mediated transport.[7] The primary transporters involved are:

-

Monocarboxylate Transporters (MCTs): These are proton-coupled transporters. MCT1 (SLC16A1) is a major transporter of butyrate into colonocytes and other cells.[8][9][10] The expression of MCT1 can be upregulated by butyrate itself.[11]

-

Sodium-Coupled Monocarboxylate Transporters (SMCTs): SMCT1 (SLC5A8) is a high-affinity transporter that uses a sodium gradient to drive the uptake of butyrate.[12][13][14] Its expression is often silenced in colon cancer.[13][14]

Lysine Uptake

Lysine, a cationic amino acid, is transported into cells by specific carrier systems:[15]

-

System y+: This is a high-capacity, low-affinity transport system specific for cationic amino acids. The CAT-1, CAT-2A, CAT-2B, and CAT-3 transporters are part of this system.[15][16]

-

System y+L: This is a high-affinity, low-capacity transporter that carries both cationic and large neutral amino acids.[15]

-

System b0,+: A sodium-independent transporter for both cationic and neutral amino acids.[17]

-

System B0,+: A sodium-dependent transporter for both cationic and neutral amino acids.[18]

Metabolic Fates

Once inside the cell, this compound would likely be hydrolyzed by intracellular amidases or proteases to release lysine and butyrate. These molecules would then enter their respective metabolic pathways.

Metabolism of Butyrate

Butyrate has two primary and well-defined roles within the cell:

-

Energy Metabolism: In the mitochondria, butyrate undergoes β-oxidation to produce acetyl-CoA.[1][2] Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1][2] This is the primary energy source for normal colonocytes.[1]

-

HDAC Inhibition: In the nucleus, butyrate acts as a non-competitive inhibitor of class I and II histone deacetylases (HDACs).[3][4][19] This leads to hyperacetylation of histones, altering chromatin structure and gene expression.[3][20] This is a key mechanism behind its anti-cancer effects.[21][22] Butyrate can also influence cellular processes like apoptosis and autophagy.[2]

Metabolism of Lysine

Lysine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet.[5][6] Its primary roles are:

-

Protein Synthesis: Lysine is a fundamental building block for proteins.[5]

-

Catabolism: Excess lysine is degraded primarily through two pathways:[5][6][23]

-

Saccharopine Pathway: This is the major degradation pathway in the liver and other tissues.[6][24][25] It occurs in the mitochondria and involves the conversion of lysine and α-ketoglutarate to saccharopine, which is then further metabolized.[26][27][28]

-

Pipecolate Pathway: This pathway is more active in the brain.[23] The ultimate goal of both pathways is to produce intermediates like acetyl-CoA that can enter the TCA cycle for energy production.[5]

-

-

Other Roles: Lysine is also a precursor for the synthesis of carnitine, which is essential for fatty acid metabolism, and is involved in the crosslinking of collagen.[6][29]

Quantitative Data

The following tables summarize key quantitative parameters for the uptake and metabolism of butyrate and lysine.

Table 1: Butyrate Uptake and Metabolism

| Parameter | Cell Type | Value | Reference |

| Butyrate Uptake (Km) | |||

| High-affinity transport | BCS-TC2 colon adenocarcinoma | 17.9 ± 4.0 µM | [7] |

| Low-affinity transport | BCS-TC2 colon adenocarcinoma | 109 ± 16 mM | [7] |

| HDAC Inhibition (IC50) | |||

| Sodium Butyrate | General | 0.80 mM | [19] |

| Metabolic Rate | |||

| Oxidation to CO2 | Caco-2 colon cancer cells | Higher rate than glucose | [30] |

| Energy Provision | Colonocytes | ~70% of energy needs | [2] |

Table 2: Lysine Uptake and Intracellular Concentration

| Parameter | Cell Type/Condition | Value | Reference |

| Lysine Uptake (Km) | |||

| CAT-1 transporter (for arginine) | Expressed in X. laevis oocytes | 70-250 µM | [16] |

| CAT-2A transporter (for arginine) | Expressed in X. laevis oocytes | 2-5 mM | [16] |

| High-affinity site | NSC-34/hSOD1G93A (ALS model) | 9.4-fold higher affinity than control | [18][31] |

| Intracellular Concentration | |||

| Yeast cells | Wild-type | Varies with growth conditions | [32] |

| Human granulocytes | Normal adults | Higher than plasma concentration | [33] |

| S. clavuligerus | Wild-type | Varies with growth phase | [34] |

Experimental Protocols

Protocol for Measuring Butyrate Uptake

This protocol is adapted from studies using radiolabeled butyrate in cell culture.[10][35]

Objective: To measure the rate of [14C]butyrate uptake into cultured cells.

Materials:

-

Cultured cells (e.g., Caco-2, HT-29) grown on permeable supports or in plates.

-

[14C]Butyrate (radiolabeled butyrate).

-

Uptake buffer (e.g., Krebs-Ringer bicarbonate buffer, pH 7.4).

-

Wash buffer (ice-cold phosphate-buffered saline, PBS).

-

Cell lysis buffer (e.g., 0.1 N NaOH).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

Inhibitors (optional, e.g., α-cyano-4-hydroxycinnamate for MCTs).

Procedure:

-

Culture cells to the desired confluency.

-

Wash the cells twice with pre-warmed uptake buffer.

-

Initiate the uptake by adding uptake buffer containing a known concentration of [14C]butyrate. For inhibition studies, pre-incubate with inhibitors before adding the radiolabeled substrate.

-

Incubate for a specific time period (e.g., 5 minutes). Uptake should be measured during the initial linear phase.

-

Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold wash buffer.

-

Lyse the cells by adding cell lysis buffer and incubating for at least 30 minutes.

-

Transfer the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Determine the protein concentration of the cell lysate from parallel wells (e.g., using a BCA protein assay).

-

Calculate the uptake rate as nmol of butyrate per mg of protein per unit of time.

Protocol for Histone Deacetylase (HDAC) Activity Assay

This is a general protocol for a fluorometric HDAC activity assay.[36][37][38][39]

Objective: To measure the HDAC activity in nuclear extracts or with purified enzymes in the presence or absence of inhibitors like butyrate.

Materials:

-

Nuclear extraction buffer.

-

HDAC assay kit (commercially available kits typically include a fluorogenic substrate, developer, and a reference standard).

-

HDAC inhibitor (e.g., sodium butyrate, Trichostatin A as a positive control).

-

96-well microplate suitable for fluorescence measurements.

-

Fluorometric microplate reader.

Procedure:

-

Prepare nuclear extracts from cells treated with or without the test compound (this compound).

-

In a 96-well plate, add the assay buffer, the fluorogenic HDAC substrate, and the nuclear extract or purified enzyme.

-

For inhibitor studies, add varying concentrations of sodium butyrate or this compound to the wells. Include a known HDAC inhibitor like Trichostatin A as a positive control.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes) to allow for deacetylation of the substrate.

-

Add the developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorescent molecule.

-

Incubate for an additional 15-30 minutes at 37°C.

-

Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Quantify the HDAC activity by comparing the fluorescence of the samples to a standard curve. Calculate the IC50 value for the inhibitors.

Protocol for Measuring Lysine Uptake

This protocol is based on measuring the uptake of radiolabeled lysine.[18][31]

Objective: To determine the rate of [3H]L-lysine uptake into cultured cells.

Materials:

-

Cultured cells.

-

[3H]L-lysine.

-

Uptake buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Wash buffer (ice-cold PBS).

-

Cell lysis buffer (e.g., 1% Triton X-100 in PBS).

-

Scintillation fluid and vials.

-

Scintillation counter.

-

Competitive inhibitors (optional, e.g., unlabeled L-lysine, L-arginine, L-leucine).

Procedure:

-

Seed cells in appropriate culture plates and grow to confluency.

-

Wash the cell monolayer twice with pre-warmed uptake buffer.

-

Start the uptake by adding uptake buffer containing [3H]L-lysine and any inhibitors.

-

Incubate for a defined period (e.g., 10 minutes) at 37°C.

-

Stop the transport by aspirating the uptake solution and quickly washing the cells three times with ice-cold wash buffer.

-

Lyse the cells with the lysis buffer.

-

Measure the radioactivity in the lysate using a scintillation counter.

-

Normalize the uptake to the protein content of the lysate.

-

Calculate the uptake rate and perform kinetic analysis (e.g., Michaelis-Menten) by varying the concentration of unlabeled lysine.

Signaling Pathways and Experimental Workflows

Proposed Cellular Fate of this compound

Caption: Proposed cellular uptake pathways for this compound.

Butyrate Metabolism and Action

Caption: Dual metabolic roles of intracellular butyrate.

Lysine Catabolism via Saccharopine Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. Understanding activity of butyrate at a cellular level - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Lysine Metabolism: Pathways, Regulation, and Biological Significance - Creative Proteomics [creative-proteomics.com]

- 6. Lysine - Wikipedia [en.wikipedia.org]

- 7. Kinetic analysis of butyrate transport in human colon adenocarcinoma cells reveals two different carrier-mediated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Regulation of colonic epithelial butyrate transport: Focus on colorectal cancer | Porto Biomedical Journal [elsevier.es]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Mechanism(s) of butyrate transport in Caco-2 cells: role of monocarboxylate transporter 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Regulation of Monocarboxylate Transporter 1 (MCT1) Promoter by Butyrate in Human Intestinal Epithelial Cells: Involvement of NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Sodium-coupled Monocarboxylate Transporters in Normal Tissues and in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sodium-coupled monocarboxylate transporters in normal tissues and in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Sodium-coupled transport of the short chain fatty acid butyrate by SLC5A8 and its relevance to colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. journals.physiology.org [journals.physiology.org]

- 16. REGULATION OF CATIONIC AMINO ACID TRANSPORT: The Story of the CAT-1 Transporter - ProQuest [proquest.com]

- 17. journals.physiology.org [journals.physiology.org]

- 18. biomolther.org [biomolther.org]

- 19. axonmedchem.com [axonmedchem.com]

- 20. pnas.org [pnas.org]

- 21. Butyrate as a promising therapeutic target in cancer: From pathogenesis to clinic (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. lysine degradation I (saccharopine pathway) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Saccharopine - Wikipedia [en.wikipedia.org]

- 26. Lysine degradation through the saccharopine pathway in mammals: involvement of both bifunctional and monofunctional lysine-degrading enzymes in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The lysine degradation pathway: Subcellular compartmentalization and enzyme deficiencies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Frontiers | Lysine Catabolism Through the Saccharopine Pathway: Enzymes and Intermediates Involved in Plant Responses to Abiotic and Biotic Stress [frontiersin.org]

- 29. search.informit.org [search.informit.org]

- 30. Butyrate elicits a metabolic switch in human colon cancer cells by targeting the pyruvate dehydrogenase complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Change in Cationic Amino Acid Transport System and Effect of Lysine Pretreatment on Inflammatory State in Amyotrophic Lateral Sclerosis Cell Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. researchgate.net [researchgate.net]

- 33. Intracellular amino acid levels as predictors of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. journals.physiology.org [journals.physiology.org]

- 36. Histone Deacetylase (HDAC) Assay | EpigenTek [epigentek.com]

- 37. In vitro assays for the determination of histone deacetylase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. biocompare.com [biocompare.com]

- 39. reactionbiology.com [reactionbiology.com]

A Technical Guide to the Physicochemical and Biological Properties of Lysine Butyrate for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, biological activities, and relevant experimental protocols for lysine (B10760008) butyrate (B1204436), a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate. This compound is of significant interest to the research community, primarily as a more palatable and potentially more bioavailable prodrug of butyrate, a key molecule in gut health and epigenetic regulation.

Physicochemical Properties of Lysine Butyrate

This compound is a salt formed from the reaction of L-lysine and butyric acid. Its properties are derived from these two constituent components. Quantitative data for this compound are summarized below.

| Property | Data | Source |

| Molecular Formula | C₁₀H₂₂N₂O₄ | [1][2] |

| Molecular Weight | ~234.30 g/mol | [1][2] |

| IUPAC Name | butanoic acid;(2S)-2,6-diaminohexanoic acid | [1] |

| CAS Number | 80407-71-2 | [1] |

| Synonyms | L-Lysine, monobutanoate | [2] |

| Appearance | A solid, with improved taste and odor over butyric acid. | [3][4] |

| Solubility | Completely soluble in liquid solutions. | [4] |

| Storage Conditions | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years). | [2] |

| Pharmacokinetics (Human) | Cmax: 4.53 µg/mL Tmax: 20.0 min AUC₀₋₂₁₀: 189 µg/mL/min | [3][5] |

Note: Pharmacokinetic data is based on a single study and may vary based on formulation and individual patient characteristics.[3][5]

Core Biological Activity and Signaling Pathways

The primary biological effects of this compound are attributed to the action of butyrate following its dissociation. Butyrate has two main mechanisms of action: inhibition of histone deacetylases (HDACs) and signaling through G-protein coupled receptors (GPCRs).

Butyrate is a well-established inhibitor of class I and II HDAC enzymes.[6] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from lysine residues on histone tails.[7][8] This action maintains a state of histone hyperacetylation, leading to a more open chromatin structure and altered transcription of various genes.[9][10] This epigenetic modulation is central to butyrate's anti-inflammatory and anti-proliferative effects.[10][11]

Butyrate also functions as a signaling molecule by activating specific GPCRs, notably Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41) and Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A).[12] Activation of these receptors on the surface of various cells, including intestinal epithelial and immune cells, triggers downstream signaling cascades that contribute to the regulation of inflammation, gut motility, and metabolic homeostasis.[11][12]

Experimental Protocols

The following sections outline generalized protocols relevant to the study of this compound. Researchers should adapt these methodologies to their specific experimental contexts.

This compound is not typically produced via fermentation directly. A common approach involves the separate production of L-lysine (often via fermentation) and its subsequent reaction with butyric acid. Purification is critical to remove unreacted precursors and byproducts.

Methodology:

-

L-Lysine Production: L-lysine is produced in a large-scale fermenter using a bacterial strain such as Corynebacterium glutamicum.

-

Cell Separation: The fermentation broth is processed via centrifugation or microfiltration to remove bacterial cells and other solids, yielding a clarified lysine-rich solution.[13]

-

Salt Formation: The clarified L-lysine solution is reacted with butyric acid in a stoichiometric ratio. The pH is carefully monitored and adjusted to facilitate the formation of the this compound salt.

-

Purification via Ion-Exchange Chromatography: The crude salt solution is passed through a strong acid cation-exchange resin column. L-lysine butyrate (as positively charged lysine) binds to the resin, while anionic impurities and uncharged molecules are washed out.[13]

-

Elution: The bound this compound is eluted from the column using a basic solution, such as aqueous ammonia, which neutralizes the charge on lysine, releasing it from the resin.[13]

-

Final Processing: The eluate is concentrated under reduced pressure to remove the eluting solvent. The concentrated solution is then cooled to induce crystallization. The resulting crystals are collected, washed (e.g., with cold ethanol), and dried under vacuum to yield the final purified product.[13]

This protocol provides a method to confirm the HDAC inhibitory activity of this compound.

-

Reagents and Materials: HeLa cell nuclear extract (as a source of HDACs), fluorogenic HDAC substrate (e.g., Fluor-de-Lys®), developer solution, Trichostatin A (TSA) as a positive control, and this compound.

-

Assay Procedure:

-

Prepare serial dilutions of this compound and the positive control (TSA) in assay buffer.

-

In a 96-well microplate, add the HeLa nuclear extract to each well.

-

Add the diluted compounds (this compound, TSA, vehicle control) to the wells and incubate for a short period (e.g., 10 minutes) at 37°C to allow for enzyme inhibition.

-

Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution.

-

Incubate at room temperature for 15 minutes.

-

-

Data Analysis: Measure the fluorescence intensity using a microplate reader. The signal is inversely proportional to HDAC activity. Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

This protocol outlines a design for assessing the bioavailability of this compound in a preclinical or clinical setting.

-

Subjects: Select appropriate subjects (e.g., male Wistar rats for preclinical, healthy human volunteers for clinical).[5][14] Subjects should be fasted overnight prior to dosing.

-

Dosing: Administer a single oral dose of this compound. The dose should be calculated based on the desired butyric acid delivery. A control group receiving an equimolar amount of sodium butyrate or tributyrin (B1683025) can be included for comparison.[5]

-

Sample Collection: Collect blood samples at multiple time points post-administration (e.g., pre-dose, 20, 45, 90, 150, and 210 minutes).[5] Samples should be collected into tubes containing an appropriate anticoagulant and immediately processed to obtain plasma.

-

Sample Analysis: Plasma concentrations of butyrate are quantified using a validated analytical method, such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[14]

-

Data Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters, including:

-

Cmax: Maximum observed plasma concentration.

-

Tmax: Time to reach Cmax.

-

AUC (Area Under the Curve): Total drug exposure over time. These parameters provide insights into the rate and extent of butyrate absorption from the this compound salt.[5]

-

References

- 1. This compound | C10H22N2O4 | CID 133463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. researchgate.net [researchgate.net]

- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]

- 5. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 6. pnas.org [pnas.org]

- 7. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lifespan.io [lifespan.io]

- 9. Butyrate mediates decrease of histone acetylation centered on transcription start sites and down-regulation of associated genes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Butyrate inhibits histone deacetylase 2 expression to alleviate liver fibrosis in biliary atresia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Butyrate: A Double-Edged Sword for Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. In vitro and in vivo evaluation of L–Lysine solid lipid microcapsules for swine - Vetagro [vetagro.com]

Beyond HDAC Inhibition: A Technical Guide to the Multifaceted Biological Functions of Lysine Butyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine (B10760008) butyrate (B1204436), a salt of the short-chain fatty acid (SCFA) butyrate and the essential amino acid lysine, is emerging as a molecule of significant interest in therapeutic development. While butyrate is well-documented as a potent histone deacetylase (HDAC) inhibitor, a growing body of evidence reveals a diverse range of biological activities that are independent of this epigenetic mechanism. These non-HDAC functions contribute to its profound effects on gut health, metabolism, and inflammatory responses. This technical guide provides an in-depth exploration of these functions, offering researchers and drug development professionals a comprehensive resource on the mechanisms of action of lysine butyrate beyond HDAC inhibition. A key advantage of this compound over other butyrate formulations lies in its pharmacokinetic profile, exhibiting superior peak plasma concentrations.

Pharmacokinetics of this compound: A Comparative Advantage

A recent clinical trial in ten healthy men compared the pharmacokinetic parameters of this compound to sodium butyrate and tributyrin, with each product delivering 786 mg of butyric acid. The results demonstrated that this compound and sodium butyrate have greater bioavailability and more rapid systemic appearance than tributyrin[1][2][3][4]. Notably, this compound showed a 180% greater peak plasma concentration (Cmax) than sodium butyrate and a 500% greater Cmax than tributyrin[3].

Table 1: Comparative Pharmacokinetic Parameters of Different Butyrate Formulations [1][2][3][4]

| Parameter | This compound (LysB) | Sodium Butyrate (NaB) | Tributyrin (TB) |

| Cmax (µg/mL) | 4.53 ± 7.56 | 2.51 ± 4.13 | 0.91 ± 1.65 |

| Tmax (min) | 20.0 ± 0.0 | 22.5 ± 7.91 | 51.5 ± 21.7 |

| AUC₀₋₂₁₀ (µg/mL/min) | 189 ± 306 | 144 ± 214 | 108 ± 190 |

Data are presented as mean ± standard deviation.

Core Biological Functions Beyond HDAC Inhibition

Primary Energy Source for Colonocytes

Butyrate is the preferred energy substrate for colonocytes, the epithelial cells lining the colon. This metabolic function is crucial for maintaining a healthy gut epithelium.

-

Mechanism: Butyrate is taken up by colonocytes via monocarboxylate transporters (MCTs) and undergoes β-oxidation within the mitochondria to produce acetyl-CoA. Acetyl-CoA then enters the tricarboxylic acid (TCA) cycle to generate ATP, the primary cellular energy currency. This process is vital for the high energy demands of the rapidly proliferating colonic epithelium. The oxidation of butyrate by colonocytes consumes a significant amount of oxygen, which helps to maintain a hypoxic environment in the colonic lumen, a key factor for the stability of the anaerobic gut microbiota.

This protocol is adapted from studies measuring the metabolism of butyrate in isolated colonocytes[5].

-

Isolation of Colonocytes:

-

Excise the colon from a model organism (e.g., mouse) and wash with a saline solution.

-

Evert the colon and incubate in a solution containing a chelating agent (e.g., EDTA) to release epithelial cells.

-

Use sequential incubations and gentle shaking to separate crypt and surface colonocytes if desired.

-

Wash and resuspend the isolated colonocytes in a suitable buffer (e.g., Krebs-Ringer bicarbonate buffer).

-

-

Butyrate Oxidation Assay:

-

Incubate a known number of colonocytes with radiolabeled [1-¹³C]-butyrate in a sealed flask.

-

After a defined incubation period (e.g., 1-2 hours) at 37°C, stop the reaction by adding an acid (e.g., perchloric acid).

-

Capture the released ¹³CO₂ in a trapping agent (e.g., hyamine hydroxide).

-

Quantify the amount of trapped ¹³CO₂ using isotope ratio mass spectrometry.

-

Normalize the rate of ¹³CO₂ production to the total protein content of the colonocyte preparation to determine the rate of butyrate oxidation.

-

Activation of G-Protein Coupled Receptors (GPCRs)

Butyrate acts as a signaling molecule by activating specific GPCRs, namely GPR41 (also known as FFAR3) and GPR109a (also known as HCAR2). This activation triggers various downstream signaling cascades that influence immune responses and metabolism.

-

GPR41 Signaling: Butyrate is a ligand for GPR41, which is expressed on various cell types, including enteroendocrine L-cells and sympathetic ganglia. Activation of GPR41 in L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1), a hormone that plays a crucial role in glucose homeostasis and appetite regulation.

-

GPR109a Signaling: Butyrate activates GPR109a, which is found on the apical membrane of colonic epithelial cells, as well as on immune cells like macrophages and dendritic cells[6][7]. Activation of GPR109a in the gut has anti-inflammatory effects, partly by promoting the differentiation of regulatory T cells (Tregs) and IL-10-producing T cells[6].

References

- 1. Butyrate limits inflammatory macrophage niche in NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 3. nutritionaloutlook.com [nutritionaloutlook.com]

- 4. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Lysine Butyrate: A Technical Guide to its Role in Modulating Gene Expression

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysine (B10760008) butyrate (B1204436), a salt of the short-chain fatty acid butyrate, is emerging as a potent modulator of gene expression with significant therapeutic potential. Its primary mechanism of action involves the inhibition of histone deacetylases (HDACs), leading to hyperacetylation of histones and a cascade of downstream effects on chromatin structure and gene transcription. This technical guide provides an in-depth overview of the molecular mechanisms of lysine butyrate, its impact on key signaling pathways, and detailed protocols for its experimental investigation. Quantitative data are summarized to facilitate comparison, and signaling pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Butyrate is a naturally occurring short-chain fatty acid produced by the microbial fermentation of dietary fiber in the colon.[1] It serves as a primary energy source for colonocytes and plays a crucial role in maintaining gut homeostasis.[1] Beyond its metabolic functions, butyrate is a well-established histone deacetylase (HDAC) inhibitor.[2][3] By inhibiting HDACs, butyrate prevents the removal of acetyl groups from lysine residues on histone tails, leading to an accumulation of acetylated histones.[2][3] This "hyperacetylation" results in a more open chromatin structure, making DNA more accessible to transcription factors and thereby modulating gene expression.[3]

This compound offers potential pharmacokinetic advantages over other butyrate formulations. A recent study demonstrated that this compound exhibits greater bioavailability and more rapid systemic appearance compared to tributyrin.[2][4][5][6] Specifically, this compound showed a significantly higher peak plasma concentration (Cmax) and a shorter time to reach maximum concentration (Tmax) compared to tributyrin.[2][4][5][6]

Mechanism of Action: Histone Deacetylase Inhibition

The fundamental mechanism by which this compound modulates gene expression is through the inhibition of Class I and II histone deacetylases.[7] HDACs are enzymes that remove acetyl groups from lysine residues on histones H3 and H4.[8] This deacetylation leads to a more condensed chromatin structure, which is generally associated with transcriptional repression.[3]

By inhibiting HDACs, this compound promotes histone hyperacetylation, which neutralizes the positive charge of lysine residues and weakens the electrostatic interaction between histones and DNA.[5] This results in a more relaxed chromatin conformation, facilitating the binding of transcription factors and RNA polymerase to promoter regions, ultimately leading to changes in the transcription of target genes.[3] Studies have shown that butyrate treatment can lead to a significant increase in the acetylation of histone H3 and H4. For instance, one study reported a 3-fold increase in histone H3 acetylation and a 10-fold increase in histone H4 acetylation following butyrate treatment.[9] Another study observed an approximately 2-fold increase in both acetylated H3 and phospho-acetylated H3.[10]

References

- 1. Butyrate induces ROS-mediated apoptosis by modulating miR-22/SIRT-1 pathway in hepatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nutritionaloutlook.com [nutritionaloutlook.com]

- 3. academic.oup.com [academic.oup.com]

- 4. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 5. journalofexerciseandnutrition.com [journalofexerciseandnutrition.com]

- 6. researchgate.net [researchgate.net]

- 7. scienceopen.com [scienceopen.com]

- 8. academic.oup.com [academic.oup.com]

- 9. Butyrate functions as a histone deacetylase inhibitor to protect pancreatic beta cells from IL-1β-induced dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Butyrate induces profound changes in gene expression related to multiple signal pathways in bovine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Lysine Butyrate on Cellular Energy Metabolism: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals December 19, 2025

Abstract

Lysine (B10760008) butyrate (B1204436), a salt composed of the essential amino acid L-lysine and the short-chain fatty acid butyrate, is emerging as a compound of significant interest in metabolic research and therapeutic development. This technical guide provides an in-depth examination of the multifaceted effects of lysine butyrate on cellular energy metabolism. The primary metabolic influence is driven by the butyrate moiety, which acts as a crucial energy substrate for colonocytes, a histone deacetylase (HDAC) inhibitor, and a signaling molecule that modulates key energy-sensing pathways such as the AMP-activated protein kinase (AMPK) pathway. The lysine component, in addition to improving the solubility and pharmacokinetic profile of butyrate, serves as a precursor for carnitine, a molecule essential for mitochondrial fatty acid oxidation. This document details the mechanisms of action, summarizes quantitative data from relevant studies, provides detailed experimental protocols for investigating these effects, and presents visual diagrams of the core metabolic pathways and workflows.

Introduction: The Dual Nature of this compound